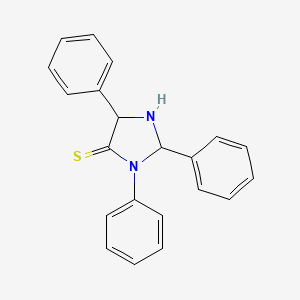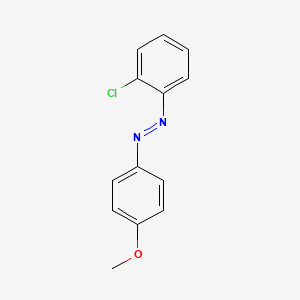
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is a chemical compound with the molecular formula C10H18O3 It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- typically involves the oxidation of linalool. The process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroperoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidation processes on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
化学反応の分析
Types of Reactions
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,7-Octadien-3-ol, 3,7-dimethyl-.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- involves its interaction with various molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to its observed effects.
類似化合物との比較
Similar Compounds
Linalool: 3,7-dimethyl-1,6-octadien-3-ol.
Geraniol: 3,7-dimethyl-2,6-octadien-1-ol.
Citronellol: 3,7-dimethyl-6-octen-1-ol.
Uniqueness
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
51276-31-4 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)7-6-9(13-12)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
InChIキー |
XTQBSJUTCSCXME-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(CCC(C)(C=C)O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




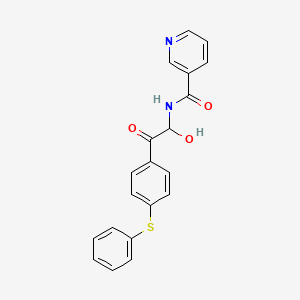
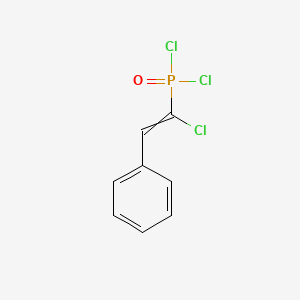

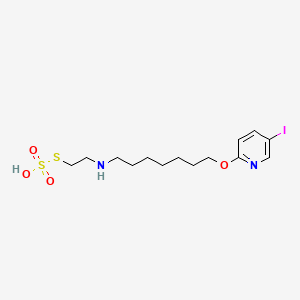
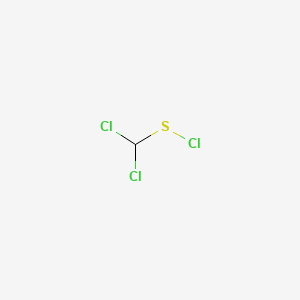


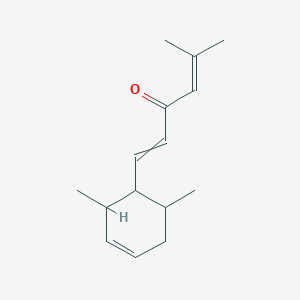

![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
